4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0): A Privileged Scaffold for Advanced Drug Discovery
4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0): A Privileged Scaffold for Advanced Drug Discovery
Executive Summary & Chemical Identity
In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream library generation and lead optimization. 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS No. 1156277-29-0)[] represents a highly specialized, privileged scaffold. Historically, the 4-chloroquinoline core has served as the foundational pharmacophore for a myriad of antimalarial, antibacterial, and kinase-inhibitory agents.
By incorporating a 2-propyl group and a 6-trifluoromethoxy (-OCF₃) moiety, this specific intermediate offers a unique physicochemical profile. It is primarily utilized as an electrophilic hub for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse, metabolically stable chemical entities[2].
Physicochemical Profiling & The "Super-Halogen" Effect
The architectural brilliance of this compound lies in its substituents. The 6-trifluoromethoxy group is often referred to in medicinal chemistry as a "super-halogen" or "pseudo-halogen"[3]. Unlike a standard methoxy group, which is highly susceptible to O-dealkylation by Cytochrome P450 enzymes, the robust C-F bonds of the -OCF₃ group render it exceptionally resistant to metabolic degradation. Furthermore, its strong electron-withdrawing nature and high lipophilicity significantly enhance membrane permeability and blood-brain barrier (BBB) penetration.
The 2-propyl group provides necessary steric bulk and additional lipophilicity, which can be critical for filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).
Table 1: Physicochemical & Cheminformatic Properties
| Property | Value / Descriptor | Causality & Significance |
| CAS Number | 1156277-29-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₃H₁₁ClF₃NO | Defines the atomic composition and isotopic mass. |
| Molecular Weight | 289.68 g/mol | Optimal low molecular weight, leaving room for downstream functionalization without violating Lipinski’s Rule of 5. |
| H-Bond Donors | 0 | Enhances lipophilicity and passive membrane diffusion. |
| H-Bond Acceptors | 2 (N, O) | Allows for critical target interactions (e.g., hinge-binding via the quinoline nitrogen). |
| Metabolic Liability | Low | The -OCF₃ group blocks position 6 from oxidative metabolism, a common failure point in quinoline drugs. |
Retrosynthetic Strategy & Forward Synthesis
The synthesis of 4-chloroquinolines typically relies on the classical Conrad-Limpach synthesis [4]. This approach constructs the quinoline core from an aniline and a β-ketoester. For this specific compound, the starting materials are 4-(trifluoromethoxy)aniline and ethyl butyrylacetate.
Retrosynthetic pathway for 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline.
Protocol 1: Synthesis of the 4-Chloroquinoline Core via POCl₃ Chlorination
Causality of Experimental Choices: The Conrad-Limpach cyclization yields a 4-quinolone, which exists primarily in its stable keto tautomer[5]. The C4 oxygen is a poor leaving group. To activate this position for downstream chemistry, we must convert it into a chloride. Phosphorus oxychloride (POCl₃) acts dually as the solvent and the chlorinating agent, forming a highly reactive dichlorophosphate intermediate that is subsequently displaced by a chloride ion.
Step-by-Step Methodology:
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Preparation: Charge a dry, round-bottom flask equipped with a reflux condenser and a drying tube with 2-propyl-6-(trifluoromethoxy)quinolin-4(1H)-one (1.0 equivalent).
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Reagent Addition: Add neat POCl₃ (5.0 to 10.0 equivalents). Note: The excess POCl₃ serves as the solvent. Do not add water.
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Thermal Activation: Heat the reaction mixture to 100–105 °C (gentle reflux) for 3–4 hours.
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Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The highly polar 4-quinolone (baseline) will disappear, replaced by a highly lipophilic, UV-active spot corresponding to the 4-chloro product.
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Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of POCl₃. Carefully pour the resulting viscous residue onto crushed ice with vigorous stirring. Causality: Rapid quenching over ice hydrolyzes residual POCl₃ without providing the thermal energy required to hydrolyze the newly formed 4-chloroquinoline back to the quinolone.
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Neutralization & Extraction: Neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline.
Downstream Reactivity: The 4-Chloro Activation Vector
The C4 position of this scaffold is highly activated toward nucleophilic attack. This is driven by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the negative charge in the transition state (the Meisenheimer complex). The para-relationship of the strongly electron-withdrawing -OCF₃ group further enhances this electrophilicity[6].
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Causality of Experimental Choices: SNAr reactions require overcoming the aromatic stabilization energy. While polar aprotic solvents (DMF, NMP) are common, using a high-boiling protic solvent like n-butanol (bp 117 °C) is often superior for 4-chloroquinolines. The protic solvent hydrogen-bonds with the departing chloride ion, lowering the activation energy of the elimination step.
Step-by-Step Methodology:
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Preparation: In a sealed tube or pressure vial, dissolve 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (1.0 eq) in n-butanol (0.5 M concentration).
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Nucleophile Addition: Add the desired primary or secondary amine (2.0 to 3.0 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base.
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Reaction: Seal the tube and heat to 110–120 °C for 12–18 hours.
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Self-Validation: The reaction mixture typically transitions from pale yellow to a deep, rich color (orange/brown) as the conjugated 4-amino system forms. LC-MS will confirm the complete loss of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass.
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Workup: Cool to room temperature, concentrate in vacuo to remove n-butanol, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via flash column chromatography.
Cross-Coupling Applications
Beyond SNAr, the 4-chloro functionality serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the divergent synthesis of vast chemical libraries from a single, unified precursor.
Divergent downstream functionalization of the 4-chloroquinoline scaffold.
Conclusion
4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0) is far more than a simple chemical building block; it is a meticulously designed pharmacophore vector. By combining the metabolic shielding of the trifluoromethoxy group with the versatile reactivity of the 4-chloroquinoline core, medicinal chemists can rapidly access high-value chemical space. Adhering to the rigorous, self-validating protocols outlined in this guide ensures high-fidelity synthesis and maximizes the probability of success in downstream drug discovery campaigns.
References
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PubChem . "4-Amino-2-propyl-6-trifluoromethoxyquinoline | C13H13F3N2O | CID 52336094." National Center for Biotechnology Information. URL:[Link]
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Wikipedia . "Conrad–Limpach synthesis." Wikimedia Foundation. URL:[Link]
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National Institutes of Health (PMC) . "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PubMed Central. URL:[Link]
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